molecular formula C21H24FN3O4 B11278231 2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(4-methoxyphenyl)acetamide

2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(4-methoxyphenyl)acetamide

Cat. No.: B11278231
M. Wt: 401.4 g/mol
InChI Key: NXDSYWAKTRGOMW-UHFFFAOYSA-N
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Description

2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a 2-fluorophenyl group and an acetamide moiety linked to a 4-methoxyphenyl group. Its unique structure makes it a candidate for various pharmacological and biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(4-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluorophenylamine with piperazine under controlled conditions to form 4-(2-fluorophenyl)piperazine.

    Acylation Reaction: The piperazine derivative is then subjected to an acylation reaction with chloroacetyl chloride to introduce the acetamide group.

    Etherification: The final step involves the reaction of the intermediate with 4-methoxyphenol in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, converting it to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or sodium hydride in polar aprotic solvents.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. The piperazine ring and the fluorophenyl group are key structural features that facilitate binding to receptors or enzymes. The exact pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)acetamide
  • 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles

Uniqueness

The presence of both the 2-fluorophenyl and 4-methoxyphenyl groups in the structure of 2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(4-methoxyphenyl)acetamide distinguishes it from other similar compounds

Properties

Molecular Formula

C21H24FN3O4

Molecular Weight

401.4 g/mol

IUPAC Name

2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C21H24FN3O4/c1-28-17-8-6-16(7-9-17)23-20(26)14-29-15-21(27)25-12-10-24(11-13-25)19-5-3-2-4-18(19)22/h2-9H,10-15H2,1H3,(H,23,26)

InChI Key

NXDSYWAKTRGOMW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COCC(=O)N2CCN(CC2)C3=CC=CC=C3F

Origin of Product

United States

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